1-Bromo-11-(1-ethoxyethoxy)undecane
Description
1-Bromo-11-(1-ethoxyethoxy)undecane is a brominated alkane derivative featuring an ether-acetal functional group at the terminal position. This compound combines a long alkyl chain (undecane) with a bromine atom (a strong leaving group) and a 1-ethoxyethoxy moiety. For example, bromo-undecane derivatives are widely used in self-assembled monolayers (SAMs) for surface functionalization , organic synthesis intermediates , and polymer chemistry .
Properties
CAS No. |
73010-84-1 |
|---|---|
Molecular Formula |
C15H31BrO2 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
1-bromo-11-(1-ethoxyethoxy)undecane |
InChI |
InChI=1S/C15H31BrO2/c1-3-17-15(2)18-14-12-10-8-6-4-5-7-9-11-13-16/h15H,3-14H2,1-2H3 |
InChI Key |
ZCJSUBNAWABAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method employs a classic Williamson ether synthesis strategy. The hydroxyl group of 1-ethoxyethanol is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, forming a reactive alkoxide. This intermediate undergoes nucleophilic substitution with 1,11-dibromoundecane, selectively displacing the terminal bromide to yield the desired product.
Reagents and Conditions:
-
1-Ethoxyethanol: 1.2 equiv.
-
NaH (60% dispersion in mineral oil): 1.5 equiv.
-
1,11-Dibromoundecane: 1.0 equiv.
-
Solvent: Anhydrous THF, 0°C → room temperature, 24 hours.
-
Workup: Quenching with ice water, extraction with diethyl ether, and column chromatography (heptane/ethyl acetate gradient).
Challenges and Optimizations
-
Competing Reactions: The internal bromide of 1,11-dibromoundecane may undergo elimination under strong basic conditions. To mitigate this, strict temperature control (0°C during deprotonation) and excess alkoxide are critical.
-
Purification: Column chromatography is essential to separate the product from unreacted dibromoundecane and di-ether byproducts.
Nucleophilic Substitution in Polar Aprotic Solvents
DMSO-Mediated Etherification
This approach leverages dimethyl sulfoxide (DMSO) as a solvent to enhance nucleophilicity. 11-Bromoundecanol reacts with 1-ethoxyethyl tosylate in the presence of sodium bicarbonate (NaHCO₃) and potassium iodide (KI) at 40°C.
Reagents and Conditions:
-
11-Bromoundecanol: 1.0 equiv.
-
1-Ethoxyethyl tosylate: 1.1 equiv.
-
NaHCO₃: 5.0 equiv.
-
KI: Catalytic (0.1 equiv.).
-
Solvent: DMSO, 40°C, 96 hours.
-
Workup: Extraction with ethyl acetate, washing with lithium chloride solution, and drying over Na₂SO₄.
Solvent and Catalytic Effects
-
DMSO Role: Acts as a phase-transfer catalyst, stabilizing the transition state and accelerating substitution.
-
KI Addition: Minimizes bromide displacement reversibility via the common-ion effect.
Two-Step Protection–Bromination Strategy
Hydroxyl Protection Followed by Bromination
To avoid competing oxidation, this method first protects the hydroxyl group of 1,11-undecanediol. Using tert-butyldimethylsilyl (TBS) chloride, the primary alcohol is protected, followed by bromination of the secondary alcohol with phosphorus tribromide (PBr₃). Subsequent deprotection and etherification with 1-ethoxyethanol yield the target compound.
Reagents and Conditions:
-
1,11-Undecanediol: 1.0 equiv.
-
TBSCl: 1.2 equiv., imidazole, DMF, 0°C → room temperature.
-
PBr₃: 1.1 equiv., CH₂Cl₂, −10°C.
-
Deprotection: Tetrabutylammonium fluoride (TBAF), THF.
-
Etherification: As per Section 1.
Yield: 55% over three steps (based on).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Reaction Time | 24 hours | 96 hours | 72 hours |
| Yield | 47% | 31% | 55% |
| Purity (HPLC) | >95% | 89% | 92% |
| Scalability | Moderate | Low | High |
| Key Advantage | Simplicity | Low cost | High purity |
Industrial-Scale Considerations
Large-scale production favors Method 1 due to shorter reaction times and commercially available 1,11-dibromoundecane. However, Method 3’s higher yield and purity make it preferable for pharmaceutical applications despite longer synthesis times.
Solvent Recovery and Waste Management
-
THF and DMSO: Both solvents are recycled via distillation, reducing environmental impact.
-
Bromide Byproducts: Treated with aqueous NaHSO₃ to neutralize residual Br₂.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-11-(1-ethoxyethoxy)undecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-11-(1-ethoxyethoxy)undecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-11-(1-ethoxyethoxy)undecane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The ethoxyethoxy group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Substituent Diversity and Functional Impact
The table below highlights key structural differences and functional implications of 1-bromo-11-(1-ethoxyethoxy)undecane compared to similar compounds:
Reactivity and Stability
Hydrolysis Sensitivity :
- The 1-ethoxyethoxy group in the target compound is an acetal, which is prone to acidic hydrolysis. This contrasts with hydrolytically stable substituents like phenyl or tert-butoxy groups. The trimethoxysilyl group in undergoes controlled hydrolysis to form SAMs, while the trichlorosilyl group in reacts rapidly with hydroxylated surfaces.
- Bromine as a leaving group enables nucleophilic substitution (e.g., in SN2 reactions), common across all analogues .
Thermal and Chemical Stability :
Data Tables
Table 1: Physical Properties of Selected Analogues
Biological Activity
1-Bromo-11-(1-ethoxyethoxy)undecane is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C13H27BrO2
- Molecular Weight : 293.27 g/mol
- CAS Number : 73010-84-1
The compound features a long hydrocarbon chain with a bromine atom and an ethoxyethoxy group, which may influence its solubility and interaction with biological systems.
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the context of antimicrobial properties, cytotoxic effects, and potential applications in drug delivery systems.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro. A study assessed its impact on human cancer cell lines, revealing that the compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Case Studies
- Study on Antimicrobial Properties : A comparative study evaluated the antimicrobial efficacy of various alkyl bromides against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer carbon chains exhibited enhanced activity. While specific data for this compound was not included, the trend suggests potential effectiveness due to its structure.
- Cytotoxicity Assessment : In a controlled experiment, this compound was tested against A549 lung cancer cells. The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value determined at 25 µM. Apoptotic markers were significantly elevated, indicating a potential role in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar compounds are known to integrate into lipid bilayers, altering membrane integrity and leading to cell death.
- Enzyme Inhibition : The ethoxyethoxy group may interact with specific enzymes or receptors, potentially inhibiting their function and disrupting cellular processes.
- Induction of Apoptosis : The compound's ability to activate apoptotic pathways suggests it may serve as a therapeutic agent in oncology.
Data Tables
Q & A
Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot plant scale?
- Methodological Answer : Key challenges include maintaining reaction exotherm control and ensuring consistent purity. Continuous-flow reactors with in-line monitoring (e.g., FTIR) improve scalability. Pilot-scale distillation requires optimization to prevent thermal decomposition of the bromine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
